molecular formula C10H10O2 B6252436 2-acetyl-3-methylbenzaldehyde CAS No. 694520-51-9

2-acetyl-3-methylbenzaldehyde

Cat. No.: B6252436
CAS No.: 694520-51-9
M. Wt: 162.18 g/mol
InChI Key: KCZHSDDLRYALJK-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with an acetyl group (-COCH₃) at position 2 and a methyl group (-CH₃) at position 3. This compound combines electrophilic (aldehyde) and electron-donating (methyl) substituents, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

694520-51-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-acetyl-3-methylbenzaldehyde

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-9(6-11)10(7)8(2)12/h3-6H,1-2H3

InChI Key

KCZHSDDLRYALJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-acetyl-3-methylbenzaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 2-acetyl-3-methylbenzaldehyde can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro, bromo, or other substituted derivatives.

Scientific Research Applications

2-Acetyl-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-3-methylbenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile or nucleophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-acetyl-3-methylbenzaldehyde with two structurally related compounds from the evidence: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and Methyl 2-phenylacetoacetate (). Key differences and similarities are highlighted below.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
2-Acetyl-3-methylbenzaldehyde C₁₀H₁₀O₂ 162.19 Aldehyde, acetyl, methyl Benzene ring with substituents at C2/C3
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 Amide, hydroxyl, methyl 3-Methylbenzamide core; N,O-bidentate group
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, β-keto, phenyl Phenyl-acetyl-ester motif
  • Electrophilic vs. Nucleophilic Reactivity :
    • The aldehyde group in 2-acetyl-3-methylbenzaldehyde makes it more electrophilic than the amide in or the ester in .
    • The N,O-bidentate group in ’s compound enables metal-catalyzed C–H functionalization , whereas the β-keto ester in is prone to nucleophilic attack or decarboxylation .

Biological Activity

2-Acetyl-3-methylbenzaldehyde, also known as 3-methyl-2-acetylbenzaldehyde, is an organic compound that belongs to the class of aromatic aldehydes. Its biological activity has garnered attention in various fields, including pharmacology, agriculture, and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C10H10O
  • Molecular Weight : 150.19 g/mol
  • CAS Number : 694520-51-9

The compound features an acetyl group and a methyl group attached to a benzaldehyde backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of benzaldehyde, including 2-acetyl-3-methylbenzaldehyde, exhibit significant antimicrobial activity. A study evaluated various benzaldehyde derivatives against common pathogens, revealing that certain structural modifications enhance their efficacy.

CompoundActivity Against E. coliActivity Against S. aureus
2-Acetyl-3-methylbenzaldehydeModerateModerate
3-MethylbenzaldehydeHighHigh
4-MethylbenzaldehydeLowModerate

This table illustrates that while 2-acetyl-3-methylbenzaldehyde shows moderate activity against these bacteria, its analogs may demonstrate enhanced effects due to structural variations .

Acaricidal Activity

A notable application of 2-acetyl-3-methylbenzaldehyde is in the control of mites. In comparative studies, it was found that certain benzaldehyde derivatives exhibited acaricidal properties against Dermatophagoides species (house dust mites) and other pests.

  • LD50 Values : The compound showed LD50 values comparable to established acaricides, indicating potential for use in pest management strategies.

Anticancer Potential

Preliminary studies have suggested that compounds similar to 2-acetyl-3-methylbenzaldehyde may possess anticancer properties. For instance, research into related benzaldehyde derivatives has shown inhibition of cancer cell proliferation in vitro.

The biological activity of 2-acetyl-3-methylbenzaldehyde can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzaldehyde derivatives may induce oxidative stress in target cells, leading to apoptosis.
  • Gene Regulation : Certain analogs have been shown to affect the expression of genes associated with metabolism and virulence in bacterial strains .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative analysis demonstrated that structural modifications in benzaldehydes significantly impact their antimicrobial effectiveness. The study highlighted the importance of functional groups on the aromatic ring in modulating activity .
  • Acaricidal Activity Assessment : Research involving contact bioassays showed that 2-acetyl-3-methylbenzaldehyde was effective against Dermatophagoides spp., with results indicating it could be more effective than traditional acaricides under certain conditions .
  • Anticancer Activity Investigation : In vivo studies on related compounds indicated potential for use as anticancer agents, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

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